Sky Kinase Inhibition: Potency vs. Selectivity Trade-Off Between 2-Aminophenethyl and 2-Aminobenzyl Carboxamide Analogs
In a direct head-to-head SAR comparison within the same 2,4-diaminopyrimidine-5-carboxamide series, 2-aminophenethyl-substituted carboxamide analogs demonstrated excellent Sky kinase inhibitory potency but only moderate kinase selectivity across a broader panel. In contrast, 2-aminobenzyl-substituted analogs that fill the Ala571 subpocket exhibited good inhibition activity with excellent kinase selectivity [1]. This intra-scaffold comparison establishes that the 5-carboxamide vector provides tunable selectivity independent of potency, a feature not present in simpler 2,4-diaminopyrimidine scaffolds lacking the carboxamide handle.
| Evidence Dimension | Kinase inhibition potency vs. selectivity |
|---|---|
| Target Compound Data | 2-Aminobenzyl analog: Good inhibition activity (IC50 range typically 0.1-1.0 μM for optimized compounds in this series [2]) |
| Comparator Or Baseline | 2-Aminophenethyl analog: Excellent potency (IC50 < 0.1 μM for representative compounds [2]) |
| Quantified Difference | 2-Aminobenzyl analogs sacrifice approximately 2- to 5-fold in potency (estimated from SAR tables [2]) but gain qualitatively excellent selectivity across a kinase panel, whereas 2-aminophenethyl analogs retain excellent potency but demonstrate moderate selectivity |
| Conditions | Sky kinase (TYRO3) enzymatic inhibition assays; kinase selectivity panel |
Why This Matters
This evidence enables procurement teams to select the appropriate 5-carboxamide-derived analog for either potency-driven primary screening (2-aminophenethyl vector) or selectivity-driven lead optimization (2-aminobenzyl vector), a bifurcated development strategy impossible with simpler 2,4-diaminopyrimidines lacking the carboxamide.
- [1] Powell NA, Hoffman JK, Ciske FL, et al. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorg Med Chem Lett. 2013;23(4):1046-1050. View Source
- [2] Powell NA, Kohrt JT, Perrin LA, et al. Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorg Med Chem Lett. 2013;23(4):1051-1055. View Source
